2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid
Overview
Description
2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid is a chemical compound with the molecular formula C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da . This compound is also known by various other names, including Benzenebutanoic acid, α-methyl-γ-oxo-3-(trifluoromethyl)- .
Synthesis Analysis
The preparation of a similar compound, methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate, involves several stages . The first stage involves the reaction of (2,4,5-trifluorophenyl)acetic acid with 1,1’-carbonyldiimidazole in acetonitrile for 3.5 hours . The second stage involves the reaction of monomethyl monopotassium malonate with triethylamine and magnesium chloride in acetonitrile at 50℃ for 8 hours . The final stage involves further reaction in acetonitrile at 30℃ for 26 hours .Molecular Structure Analysis
The molecular structure of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid can be analyzed using various methods . The structure can be viewed in 3D, which provides a better understanding of the spatial arrangement of the atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid can be deduced from its molecular formula, C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da .Scientific Research Applications
Biotransformation Studies
- The biotransformation of structurally related compounds like 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid in different species, including humans, has been extensively studied. These studies reveal species-specific metabolic pathways and highlight the unpredictable nature of new compound metabolism across species (Pottier, Busigny, & Raynaud, 1978).
Synthetic Methods Development
- Research has been conducted on the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid, providing insights into convenient methods for synthesizing biologically active compounds, including ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).
Reactivity and Oxidation Studies
- Edaravone, a synthetic antioxidant used for treating acute ischemic stroke and amyotrophic lateral sclerosis, reacts with singlet oxygen to yield oxidation products like 2-oxo-3-(phenylhydrazono)-butanoic acid. This research is crucial in understanding the pharmacological mechanisms of antioxidants (Amekura, Shiozawa, Kiryu, Yamamoto, & Fujisawa, 2022).
Nanofluidic Devices
- In nanotechnology, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been used to demonstrate optical gating in synthetic ion channels. This research advances the understanding of light-induced controlled release, sensing, and information processing in nanofluidic devices (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).
Kinetic and Oxidation Reactions
- The kinetics of oxidation of 4-oxo-4-phenyl butanoic acid by various agents have been studied, providing insights into reaction mechanisms and thermodynamics. These studies contribute to a deeper understanding of chemical reaction kinetics and mechanisms (Vannamuthu, Malik, Shafi, Mansoor, & Abdul, 2015).
Applications in Medicinal Chemistry
- Compounds of the 4-oxo-butenoic acid derivative class, structurally related to 2-methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid, have shown potential as anti-tumor agents against human breast cancer, indicating their significance in cancer research and therapy (Miles, Yurjevich, Krasnykh, Pimenova, & Goun, 1958).
Spectroscopic and Computational Studies
- Spectroscopic investigation and computational studies on compounds similar to 2-methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid, like 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid, provide valuable insights into their electronic structures and potential applications in nonlinear optics and molecular docking (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).
properties
IUPAC Name |
2-methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-7(11(17)18)5-10(16)8-3-2-4-9(6-8)12(13,14)15/h2-4,6-7H,5H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFSOBKNKNLDCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498756 | |
Record name | 2-Methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid | |
CAS RN |
66549-17-5 | |
Record name | 2-Methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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